Tautomeric Identity: Hydrazone Content Quantified by 15N NMR vs. 1-Phenylazo-2-naphthol Baseline
Although the target compound itself was not the direct subject of the NMR study, its close structural analog 1-(1-naphthyl)azo-2-naphthol (compound 3 in the study) was shown by 15N, 13C and 1H NMR to exist predominantly in the hydrazone form. The hydrazone content in this naphthyl-substituted compound was 1–2.7% higher (calculated from δ(15Na) and δ(15Nb) chemical shifts) and 1.2–1.6% higher (using 1J(15N,1H) coupling) than in 1-phenylazo-2-naphthol, demonstrating that annelation of the benzene ring in the diazo component increases hydrazone character [1]. CAS 52008-58-9 is supplied as the structurally fixed hydrazone tautomer, eliminating the batch-to-batch tautomeric variability inherent in the mixed azo/hydrazone form (CAS 2653-66-9).
| Evidence Dimension | Hydrazone tautomer content (% of total tautomer population) |
|---|---|
| Target Compound Data | Predominantly hydrazone (CAS 52008-58-9 supplied as pure hydrazone tautomer) |
| Comparator Or Baseline | 1-Phenylazo-2-naphthol (Sudan I, CAS 842-07-9): lower hydrazone content baseline; 1-(1-naphthyl)azo-2-naphthol: +1–2.7% hydrazone increase vs. phenyl analog. |
| Quantified Difference | +1.0 to +2.7% absolute increase in hydrazone content for naphthyl-substituted analog vs. phenyl-substituted baseline, per 15N NMR chemical shift analysis. |
| Conditions | NMR in deuteriochloroform solution; 15N chemical shifts and 1J(15N,1H) coupling constants; Lycka et al. (1999). |
Why This Matters
For applications where tautomeric state dictates photochromic performance or metal-complexation behavior, procurement of the defined hydrazone tautomer (CAS 52008-58-9) ensures reproducible functional properties.
- [1] A. Lycka, '15N, 13C and 1H NMR spectra and azo-hydrazone tautomerism of some dyes prepared by coupling of 1-naphthalenediazonium salt', Dyes and Pigments, 43(1), pp. 27-32, 1999. View Source
